molecular formula C59H94O24 B045815 Yemuoside YM10 CAS No. 114902-16-8

Yemuoside YM10

Cat. No. B045815
M. Wt: 1189.3 g/mol
InChI Key: UPROOJBJZLZCGS-CHTHVDMYSA-N
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Description

Synthesis Analysis

The synthesis of Yemuoside YM10 involves the isolation from Stauntonia chinensis, utilizing chemical and spectrometric analysis techniques. A key step in the synthesis is the cleavage of the ester-glycoside linkage, leading to the formation of Yemuoside YM10 and related compounds.

Molecular Structure Analysis

Yemuoside YM10 has been characterized as a complex molecule with the molecular formula C58H92O25. Its structure includes a 28-O-alpha-L-rhamnopyranosyl-(1----4)-beta-D-glucopyranosyl-(1----6)-beta-D-glucopyranosyl ester of 3-O-alpha-L-rhamnopyranosyl-(1----2)-alpha-L-arabinopyranosyl-30-norolean-12, 20(29)-dien-28-oic acid. This detailed structure highlights the compound's intricate molecular architecture.

Chemical Reactions and Properties

The chemical reactivity of Yemuoside YM10 involves interactions with other molecules through its ester and glycoside linkages, which are key to its biological activity. The compound's reactivity is influenced by its unique structural features, including the presence of multiple sugar units and a nortriterpenoid backbone.

Physical Properties Analysis

Yemuoside YM10 is described as a white powder with a melting point range of 215-219°C (decomposition). The optical rotation, [alpha]D20, is -4.41 degrees (c 0.272, CH3OH), indicating its specific rotation in methanol solution.

Chemical Properties Analysis

The chemical properties of Yemuoside YM10 are closely related to its structural components, particularly its saponin nature, which contributes to its solubility and potential interaction with biological membranes. The presence of multiple hydroxyl groups and a complex glycosidic structure impacts its solubility, reactivity, and potential bioactivity.

For further details on the research conducted on Yemuoside YM10, including its synthesis, molecular structure, and properties, please refer to the following sources:

Scientific Research Applications

  • Specific Scientific Field: Oncology
  • Summary of the Application: Yemuoside YM10 has been studied for its potential interactions with anti-tumor drugs, specifically irinotecan . The research aimed to investigate the drug-drug interaction between herbal active ingredients yemuoside YM10 and brachyantheraoside A2 and irinotecan .
  • Methods of Application or Experimental Procedures: The study involved the biotransformation of Yemuoside YM10 into brachyantheraoside A2 and then investigating the interaction of these compounds with irinotecan . The glucuronidation of SN-38, an active metabolite of irinotecan, was observed in the presence of these compounds .

Safety And Hazards

The safety data sheet for Yemuoside YM10 suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPROOJBJZLZCGS-CHTHVDMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H92O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ciwujianoside B

CAS RN

114902-16-8
Record name Yemuoside YM(10)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114902168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
13
Citations
HB Wang, DQ Yu, XT Liang, N Watanabe… - Yao xue xue bao …, 1989 - europepmc.org
Two new nortriterpenoid saponins, named yemuoside YM10 (I) and YM12 (II), were isolated from Stauntonia chinensis Decne. A new prosaponin (VI) was isolated from the cleavage of …
Number of citations: 10 europepmc.org
TX Zhang, HZ Fu, YS Yang, D Wang - Zhong yao cai= Zhongyaocai …, 2016 - europepmc.org
Methods The chemical constituents were isolated and purified by column chromatography on silica gel, ODS, Sephadex LH-20 and MPLC. Their structures were elucidated on the basis …
Number of citations: 2 europepmc.org
HB Wang, DQ Yu, XT Liang, N Watanabe… - Journal of natural …, 1990 - ACS Publications
… In a similar manner, 2 furnished yemuoside YM10 (3). In the *H-nmr spectra, the anomeric … :1.6:0.3) as eluent showed that 1 gave yemuoside YM12 (3) and 2 gave yemuoside YM10 (3). …
Number of citations: 36 pubs.acs.org
Y Huang, T Zhang, H Zhou, Y Feng, C Fan… - … of Pharmaceutical and …, 2016 - Elsevier
Triterpenoid saponins (TSs) are the most important components of some traditional Chinese medicines (TCMs) and have exhibited valuable pharmacological properties. In this study, a …
Number of citations: 50 www.sciencedirect.com
G Hao, W Zhao, Y Lei, Y Yang… - Magnetic …, 2008 - Wiley Online Library
… (2), 3-O-β-Dglucopyranosyl-(1 → 3)-α-L-arabinopyranosyl-akebonic acid-28O-α-L-rhamnopyranosyl-(1 → 4)-β-D-glucopyranosyl-(1 → 6)β-D-glucopyranosyl ester (3), yemuoside YM10 …
X Hu, S Wang, J Xu, DB Wang, Y Chen… - International journal of …, 2014 - mdpi.com
Inflammation and oxidative stress play crucial roles in the etiology of type 2 diabetes mellitus. In this study, we examined the anti-diabetic effects of triterpenoid saponins extracted from …
Number of citations: 107 www.mdpi.com
XL Liu, DD Wang, ZH Wang, DL Meng - … -based Complementary and …, 2015 - hindawi.com
The pharmacological evaluation demonstrated that the extracts from the stem of S. brachyanthera could significantly increase the outputs of urine of rats compared to those of …
Number of citations: 8 www.hindawi.com
C Ying, W Ning, L Ying, G Hao… - Pakistan Journal of …, 2014 - search.ebscohost.com
The aim of this investigation was to study the anti-nociceptive and anti-inflammatory activities of Stauntonia chinensis (S. chinensis) and the possible action mechanisms of effective …
Number of citations: 2 search.ebscohost.com
JH Gong, CM Zhang, B Wu, ZX Zhang… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Triterpenoid saponins from Stauntonia chinensis have been proven to be a potential candidate for inflammatory pain relief. Our pharmacological studies confirmed that the analgesic …
Number of citations: 4 www.ncbi.nlm.nih.gov
SS Yu, ZY Xiao - Yao xue xue bao= Acta Pharmaceutica Sinica, 1992 - europepmc.org
Two new oleanane type triterpene glycosides, named Yiyeliangwanoside III and IV, were isolated from Nothopanax davidii (France) Harms (Araliaceae). Their chemical structures were …
Number of citations: 3 europepmc.org

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